N-Fmoc-N-3-buten-1-yl-L-alanine
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Overview
Description
N-Fmoc-N-3-buten-1-yl-L-alanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorene moiety, a butenyl side chain, and an alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-3-buten-1-yl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using 9H-fluorene-9-ylmethoxycarbonyl chloride under basic conditions.
Introduction of the Butenyl Side Chain: The protected alanine is then reacted with a suitable butenylating agent, such as 3-butenyl bromide, under nucleophilic substitution conditions.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-3-buten-1-yl-L-alanine can undergo various chemical reactions, including:
Oxidation: The butenyl side chain can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyl side chain may yield butenyl alcohol or butenyl aldehyde, while reduction may yield butyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Fmoc-N-3-buten-1-yl-L-alanine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-alanine: Lacks the butenyl side chain.
N-(tert-Butoxycarbonyl)-N-(3-butenyl)-L-alanine: Uses a different protecting group.
N-(9H-Fluorene-9-ylmethoxycarbonyl)-N-(2-propenyl)-L-alanine: Has a different side chain.
Uniqueness
N-Fmoc-N-3-buten-1-yl-L-alanine is unique due to the combination of the fluorene protecting group and the butenyl side chain, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
(2S)-2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-4-13-23(15(2)21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3,5-12,15,20H,1,4,13-14H2,2H3,(H,24,25)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSWEWYQVKBGW-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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